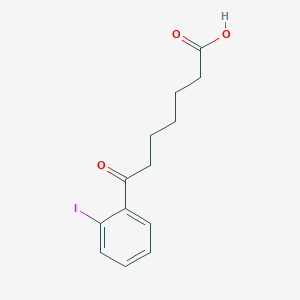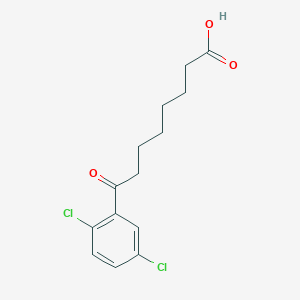
3-(1-benzofuran-2-il)-1-metil-1H-pirazol-4-carbaldehído
Descripción general
Descripción
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that combines the structural features of benzofuran and pyrazole. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrazole derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities . The combination of these two moieties in a single molecule makes 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde a compound of interest for various scientific research applications.
Aplicaciones Científicas De Investigación
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as potential inhibitors of PDE4B and have shown activity against EGFR, a member of the tyrosine kinase family .
Mode of Action
Benzofuran derivatives have been known to interact with their targets and induce changes that lead to their biological activities . For instance, they can inhibit the activity of enzymes like PDE4B , which plays a crucial role in inflammatory responses.
Biochemical Pathways
These activities suggest that they may affect multiple pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally considered in their design and synthesis .
Result of Action
Benzofuran derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . They have also shown pro-oxidative effects and increased reactive oxygen species in cancer cells .
Action Environment
The biological activities of benzofuran derivatives suggest that they may be influenced by various factors, including the cellular environment and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase 4B (PDE4B), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . By inhibiting PDE4B, 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can modulate cAMP signaling pathways, leading to various downstream effects on cellular functions.
Cellular Effects
The effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspase pathways . Additionally, it can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), thereby modulating inflammatory responses . These effects highlight the potential of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde as a therapeutic agent in cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the inhibition of PDE4B, which leads to increased cAMP levels and subsequent activation of protein kinase A (PKA) signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism. Additionally, the compound’s pro-oxidative effects contribute to its ability to induce apoptosis in cancer cells by increasing ROS levels and activating caspase pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of PDE4B and persistent changes in cAMP signaling . Additionally, the compound’s pro-oxidative effects may become more pronounced over time, leading to increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PDE4B and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as excessive ROS production and apoptosis, which can be detrimental to normal cellular function . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s inhibition of PDE4B affects cAMP metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, its pro-oxidative effects can influence redox balance and oxidative stress pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzofuran and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a methyl group.
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both benzofuran and pyrazole moieties, which confer a wide range of biological activities . The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-7-10(8-16)13(14-15)12-6-9-4-2-3-5-11(9)17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJDQZJKNTVBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)



![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)




![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)
